molecular formula C14H21NO2 B15330880 Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate

Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate

Cat. No.: B15330880
M. Wt: 235.32 g/mol
InChI Key: BTZXZSNPSHZIKV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate is an organic compound with the molecular formula C14H21NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butyl group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate typically involves the esterification of 2-(2-amino-5-(tert-butyl)phenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-(tert-butyl)phenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-amino-5-methylphenyl)acetate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-(2-amino-4-tert-butylphenyl)acetate: Similar structure but with the tert-butyl group in a different position on the phenyl ring.

Uniqueness: The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules, making it unique compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-(2-amino-5-tert-butylphenyl)acetate

InChI

InChI=1S/C14H21NO2/c1-5-17-13(16)9-10-8-11(14(2,3)4)6-7-12(10)15/h6-8H,5,9,15H2,1-4H3

InChI Key

BTZXZSNPSHZIKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C(C)(C)C)N

Origin of Product

United States

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